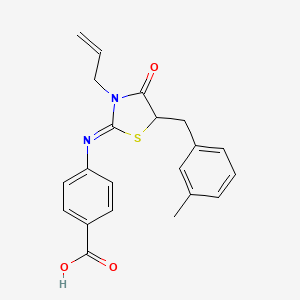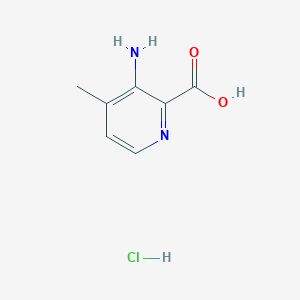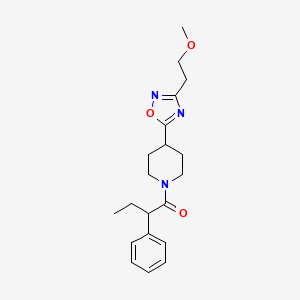
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound notable for its unique structure, involving an oxadiazole ring, a piperidine ring, and a phenyl group. This compound is of interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves the formation of the oxadiazole ring followed by attachment to the piperidine and phenylbutanone moieties. A common starting material is 2-methoxyethylhydrazine, which reacts with ethyl phenylacetate to form the hydrazone intermediate. Subsequent cyclization with a carbonyl source such as acetic anhydride yields the oxadiazole ring.
Industrial Production Methods: Industrial production may involve optimized conditions to improve yield and purity, including the use of catalysts, controlled temperatures, and pressures. A scalable method includes continuous flow chemistry techniques, which allow for precise control over reaction parameters and improved efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxadiazole to corresponding amines.
Substitution: Functionalization of the piperidine ring via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Reactions may involve:
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Nucleophiles and electrophiles: : For substitution reactions, such as alkyl halides or amines.
Major Products:
Oxidation: Corresponding N-oxides or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various functionalized derivatives depending on the reactants.
Scientific Research Applications
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is investigated for several applications:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Biology: Potential as a bioactive compound for studying cell signaling pathways.
Medicine: Explored for pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects.
Industry: Used in material science for developing novel polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one involves interaction with specific molecular targets such as enzymes or receptors. Its effects are mediated through pathways involving:
Binding to target proteins: : Inhibiting or activating their function.
Modulating signal transduction pathways: : Affecting cellular responses.
Comparison with Similar Compounds
1-(4-(3-(2-Hydroxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
1-(4-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
Each of these compounds, while similar, possesses variations in functional groups that significantly alter their chemical properties and biological activities, thus making 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one a unique entity in the realm of synthetic organic chemistry.
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-17(15-7-5-4-6-8-15)20(24)23-12-9-16(10-13-23)19-21-18(22-26-19)11-14-25-2/h4-8,16-17H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGPCAWRFQNOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
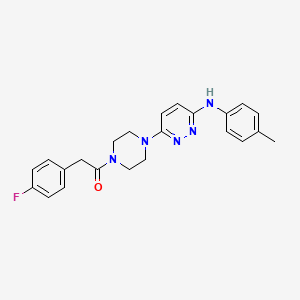
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)
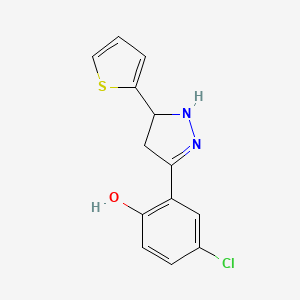
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2480714.png)

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)
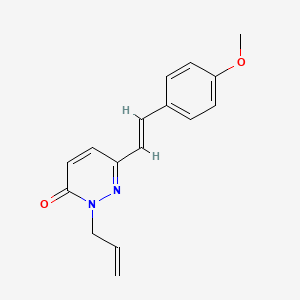

![methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)

